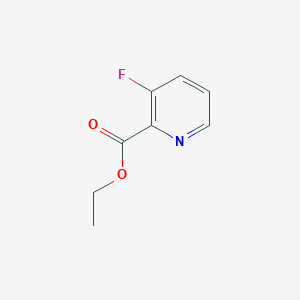

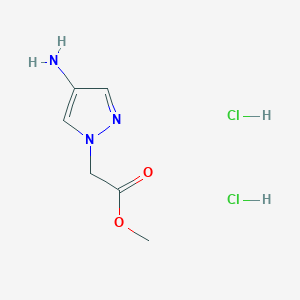

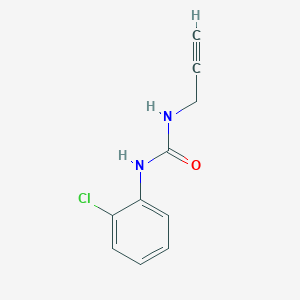

![molecular formula C7H8N2O3S B1452144 メチル 3-[(アミノカルボニル)アミノ]チオフェン-2-カルボン酸塩 CAS No. 51322-68-0](/img/structure/B1452144.png)

メチル 3-[(アミノカルボニル)アミノ]チオフェン-2-カルボン酸塩

概要

説明

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It has a CAS Number of 51322-68-0 and a molecular weight of 201.23 .

Synthesis Analysis

This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs . It reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” is represented by the InChI code1S/C7H9N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3,13H,1H3,(H3,8,9,11) . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P2 1 /c space group . Chemical Reactions Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . It is also used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Physical And Chemical Properties Analysis

“Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate” has a molecular weight of 201.23 .科学的研究の応用

製薬用途

“メチル 3-[(アミノカルボニル)アミノ]チオフェン-2-カルボン酸塩” (MATC) は、製薬製品における重要な中間体です 。MATCは、以下の様々な薬剤の製造に使用されます。

- 降圧剤 : これらの薬剤は、高血圧の治療に使用されます。

- 抗腫瘍剤 : これらの薬剤は、様々な種類の癌の治療に使用されます。

- 抗HIV-1インテグラーゼ : これらの薬剤は、ウイルスがその遺伝物質を感染細胞のDNAに組み込むことを可能にする酵素であるHIV-1インテグラーゼを阻害するために使用されます。

- ヒトサイトメガロウイルス阻害剤 : これらの薬剤は、ヒトサイトメガロウイルスが原因の感染症の治療に使用されます。

- C型肝炎ウイルス阻害剤 : これらの薬剤は、C型肝炎感染症の治療に使用されます。

- Xa因子阻害剤 : これらは、血液凝固に関与する酵素であるXa因子を阻害する抗凝固薬です。

- 抗悪性腫瘍PAK4活性化阻害剤 : これらの薬剤は、癌細胞で過剰発現していることが多いタンパク質であるPAK4を阻害するために使用されます。

- ホスファチジルイノシトール3キナーゼPI3K阻害剤 : これらの薬剤は、細胞の成長、増殖、分化、運動性、生存、細胞内輸送など、細胞機能に関与する酵素ファミリーであるPI3Kを阻害するために使用されます。PI3Kは、様々な癌における治療介入の標的として魅力的です。

- 抗血栓薬 : これらの薬剤は、血栓の形成を減らすために使用されます。

有機合成

MATCは、有機合成における重要な中間体です 。 MATCは、様々な相互作用や分子内相互作用に関与する能力があるため、様々な有機化合物の製造に使用されます .

染料製造

MATCは、染料の製造にも使用されます 。MATCを中間体として使用する特定の染料は、入手可能な文献には記載されていません。

農薬生産

MATCは、農薬製品における重要な出発物質であり、チアフルロンまたはスルホニル尿素系除草剤を通じて除草効果を提供します .

4-ニトロおよび4-アミノチエニル尿素の合成

MATCは、4-ニトロおよび4-アミノチエニル尿素の合成に使用されます 。これらの化合物は、化学産業において様々な用途があります。

キナゾリンカルボリンアルカロイドの全合成

MATCは、キナゾリンカルボリンアルカロイドの全合成に使用されます 。これらのアルカロイドは、抗癌、抗ウイルス、抗炎症効果など、様々な生物活性を持っています。

チエノピリミジノンアナログの調製

MATCは、チエノピリミジノンアナログの調製に使用されます 。これらのアナログは、医薬品化学において様々な用途があります。

結晶学

単結晶X線回折分析により、MATCが単斜晶系P21/c空間群で結晶化する様子が明らかになりました 。この特性により、MATCは結晶学、すなわち結晶性固体中の原子の配置を決定する実験科学で有用となります。

作用機序

The exact mechanism of action of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is still not fully understood. However, it is believed that Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate interacts with cellular components, such as enzymes, receptors, and transporters, to produce its biological effects. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to interact with a variety of cellular components, such as proteins, lipids, and nucleic acids, which may explain its diverse biological activities.

生物活性

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to possess antioxidant, anti-apoptotic, and anti-tumor activities.

Biochemical and Physiological Effects

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to modulate a variety of biochemical and physiological processes, such as cell proliferation, apoptosis, inflammation, and oxidative stress. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to modulate the expression of a variety of genes, including those involved in cell cycle regulation and apoptosis.

実験室実験の利点と制限

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has several advantages for lab experiments, including the fact that it is a small molecule, making it easy to synthesize and manipulate. In addition, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has been found to interact with a variety of cellular components, making it a promising target for drug development. However, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate has several limitations, including the fact that its exact mechanism of action is still not fully understood.

将来の方向性

The potential applications of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate are still being explored, and there are several possible future directions for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate research. These include:

1. Further exploration of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate’s mechanism of action and its interactions with cellular components.

2. Development of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate-based drugs for the treatment of a variety of diseases, such as cancer, inflammation, and infection.

3. Development of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate-based drug delivery systems for the targeted delivery of drugs to specific tissues or organs.

4. Development of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate-based diagnostics for the early detection of diseases.

5. Exploration of the potential synergistic effects of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and other compounds.

6. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for gene therapy.

7. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for regenerative medicine.

8. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for tissue engineering.

9. Exploration of the potential use of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate for the production of biofuels.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

生化学分析

Biochemical Properties

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolases and transferases, which are enzymes involved in hydrolysis and transfer of functional groups, respectively. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex .

Cellular Effects

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which are responsible for its biotransformation and elimination from the body. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The localization of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate within cells can influence its activity and function, as it may concentrate in specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to particular organelles, such as the mitochondria or the endoplasmic reticulum, where it interacts with local enzymes and proteins. This subcellular localization is crucial for its activity, as it ensures that the compound reaches its intended targets and exerts its biochemical effects .

特性

IUPAC Name |

methyl 3-(carbamoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFQJYBYNOYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

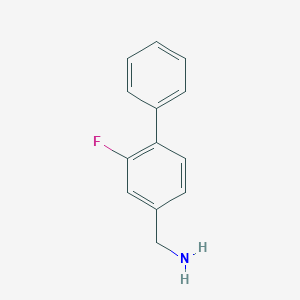

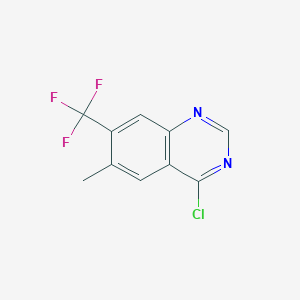

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

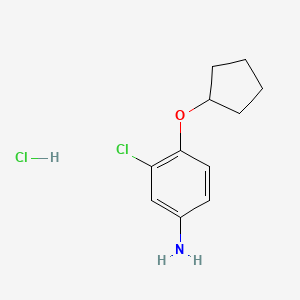

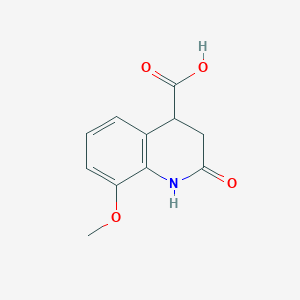

![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)

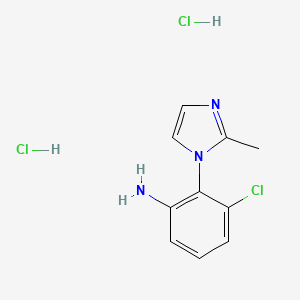

![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)

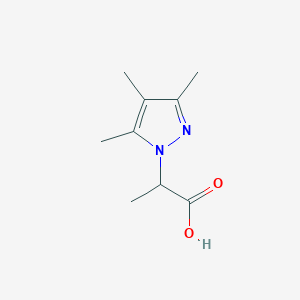

![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)